Loperamide
Beschreibung
This compound is an anti-diarrheal agent that is available as an over-the-counter product for treating diarrhea. The drug was first synthesized in 1969 and used medically in 1976. It is a highly lipophilic synthetic phenylpiperidine opioid that works by binding to mu-opioid receptors on intestinal muscles to decrease intestinal motility and electrolyte loss. This compound has a chemical structure that is similar to diphenoxylate and haloperidol; however, this compound works on mu (μ)-opioid receptors to mediate its pharmacological actions.
This compound is an Opioid Agonist. The mechanism of action of this compound is as an Opioid Agonist.
This compound is synthetic opioid that primarily affects opiate receptors in the intestine and is used to treat diarrhea. This compound has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
This compound is a synthetic agent chemically related to the opiates with anti-diarrheal properties. this compound decreases gastro-intestinal motility by effects on the circular and longitudinal muscles of the intestine. Part of its anti-diarrheal effect may be due to a reduction of gastro-intestinal secretion produced by opioid receptor binding in the intestinal mucosa. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for diarrhea and has 12 investigational indications.
One of the long-acting synthetic ANTIDIARRHEALS; it is not significantly absorbed from the gut, and has no effect on the adrenergic system or central nervous system, but may antagonize histamine and interfere with acetylcholine release locally.
See also: Fentanyl (related); Remifentanil (related); this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOIQAHITMMDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34552-83-5 (mono-hydrochloride) | |
| Record name | Loperamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045165 | |
| Record name | Loperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Loperamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53179-11-6 | |
| Record name | Loperamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53179-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loperamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loperamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Loperamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOPERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X9OC3H4II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Loperamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8344 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Loperamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-228 | |
| Record name | Loperamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Loperamide's Interaction with P-glycoprotein and the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide, a potent µ-opioid receptor agonist, is primarily utilized for its peripheral effects in the treatment of diarrhea. Its access to the central nervous system (CNS) is severely restricted under normal physiological conditions, preventing opioid-related central effects such as analgesia and respiratory depression. This restriction is predominantly mediated by the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), an efflux pump highly expressed at the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the intricate relationship between this compound and P-gp at the BBB. It summarizes key quantitative data, details common experimental protocols used to investigate this interaction, and presents visual representations of the underlying mechanisms and experimental workflows.
Introduction
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] A key component of this barrier is the expression of efflux transporters, such as P-glycoprotein (P-gp), which actively extrude a wide variety of xenobiotics from the brain back into the bloodstream.[3][4]
This compound serves as a classic probe substrate for studying P-gp function due to its distinct pharmacokinetic and pharmacodynamic profile.[5] While it is a potent opioid agonist, its clinical utility as an anti-diarrheal agent relies on its exclusion from the CNS by P-gp. Inhibition of P-gp can lead to a significant increase in this compound's brain penetration, resulting in centrally mediated opioid effects. Understanding this interaction is crucial for predicting and avoiding potential drug-drug interactions, for designing CNS-penetrant or non-penetrant drugs, and for utilizing this compound as a tool in preclinical drug development.
Quantitative Data on this compound and P-glycoprotein Interaction
The interaction between this compound and P-glycoprotein, as well as the effects of various inhibitors, have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of P-glycoprotein Mediated this compound Transport
| P-gp Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Cyclosporine A | MDCK-MDR1 | Bidirectional Transport | 0.78 ± 0.04 | |
| Cyclosporine A | Rat Brain Endothelial Cells | - | 7.1 ± 0.6 |
Table 2: In Vivo Effects of P-glycoprotein Inhibitors on this compound Brain Penetration in Rodents
| P-gp Inhibitor | Animal Model | This compound Dose | Inhibitor Dose | Fold Increase in Brain this compound Concentration | Reference |
| Tariquidar | Rat | 0.5 mg/kg i.v. | 1.0 mg/kg i.v. | 2.3 | |
| Elacridar | Rat | 0.5 mg/kg i.v. | 1.0 mg/kg i.v. | 3.5 | |
| Tariquidar + Elacridar | Rat | 0.5 mg/kg i.v. | 0.5 mg/kg each i.v. | 5.8 | |
| Verapamil | Rat | 0.475 mg/kg/min infusion | - | 5 |
Table 3: this compound Transport Kinetics
| Parameter | Cell Line/System | Value | Reference |
| Apparent Km (ATP hydrolysis) | P-glycoprotein | 1.6 ± 0.4 µM | |
| Vmax (ATP hydrolysis) | P-glycoprotein | 963 ± 44 nmol min-1 mg-1 | |
| Ki (self-inhibition) | P-glycoprotein | 108 ± 27 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and P-gp interaction.
In Vitro P-gp Inhibition Assessment: Bidirectional Transport Assay
This assay is considered the gold standard for identifying P-gp substrates and inhibitors. It utilizes a polarized monolayer of cells overexpressing P-gp, such as Caco-2 or MDCK-MDR1 cells, cultured on a semi-permeable membrane in a Transwell™ system.
Protocol:
-
Cell Culture: Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-5 days for MDCK-MDR1).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B) Transport: Add this compound (the P-gp substrate) to the apical (donor) compartment.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) compartment.
-
-
Inhibitor Addition: To assess P-gp inhibition, a known or test inhibitor is added to both the apical and basolateral compartments.
-
Sampling: At predetermined time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as: ER = P_app(B-A) / P_app(A-B).
-
An efflux ratio greater than 2 is indicative of active efflux. A significant reduction in the efflux ratio in the presence of an inhibitor confirms that the test compound is a P-gp inhibitor.
-
In Vivo Assessment of P-gp Inhibition in Rodents
This in vivo protocol evaluates the effect of a P-gp inhibitor on the brain penetration of this compound in animal models such as mice or rats.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration:
-
Treatment Group: Administer the test P-gp inhibitor at a predetermined dose and route. The timing of inhibitor administration relative to this compound will depend on the pharmacokinetic properties of the inhibitor.
-
Control Group: Administer the vehicle used for the inhibitor.
-
Administer this compound solution, typically via intravenous injection.
-
-
Sample Collection:
-
At a specified time point after this compound administration, collect blood samples (e.g., via cardiac puncture) into heparinized tubes.
-
Perfuse the animals with saline to remove blood from the brain.
-
Harvest the brain tissue.
-
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Quantify the concentration of this compound in the plasma and brain homogenate samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (B/P ratio).
-
A statistically significant increase in the B/P ratio in the inhibitor-treated group compared to the control group indicates P-gp inhibition at the BBB.
-
In Vivo Brain Microdialysis
Microdialysis is a minimally invasive technique used to measure the unbound concentration of a substance in the extracellular fluid of a specific tissue, such as the brain, in awake and freely moving animals.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or cortex) of the animal. A second probe can be implanted in a blood vessel (e.g., jugular vein) for simultaneous blood sampling.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with a physiological solution (perfusate) at a slow, constant flow rate.
-
Drug Administration: Administer this compound and the P-gp inhibitor.
-
Dialysate Collection: Collect the dialysate, which contains substances that have diffused from the extracellular fluid across the probe's semipermeable membrane, at regular intervals.
-
Quantification: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: The concentration in the dialysate reflects the unbound concentration in the brain's extracellular fluid, providing a direct measure of BBB penetration.
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound efflux by P-gp at the BBB and the effect of inhibitors.
Experimental Workflows
Caption: Workflow for an in vitro bidirectional transport assay.
Caption: Workflow for an in vivo P-gp inhibition study in rodents.
Conclusion
The interaction between this compound and P-glycoprotein at the blood-brain barrier is a well-established and highly valuable model in pharmacology and drug development. The data clearly demonstrate that P-gp is a primary determinant of this compound's peripheral restriction. The experimental protocols outlined provide robust methods for assessing the P-gp liability of new chemical entities. The significant increase in this compound's CNS penetration upon P-gp inhibition underscores the critical importance of evaluating potential drug-drug interactions involving this transporter. This comprehensive understanding allows researchers to leverage this compound as a tool and to better predict and design drugs with desired CNS effects.
References
The Discovery and Development of Loperamide: A Peripherally Acting Opioid for Diarrhea
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth technical overview of the history, discovery, and mechanism of action of Loperamide, a widely used anti-diarrheal agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological journey of this significant therapeutic compound.
Executive Summary
This compound, first synthesized in 1969 by Paul Janssen at Janssen Pharmaceutica, represents a landmark in the development of peripherally acting opioids.[1] Its discovery was a pivotal moment in creating a potent anti-diarrheal agent devoid of the central nervous system effects associated with traditional opioids. This was achieved through the strategic molecular design that limits its ability to cross the blood-brain barrier. This whitepaper will detail the key milestones in this compound's history, its intricate mechanism of action at the µ-opioid receptors in the gut, the pivotal preclinical and clinical studies that established its efficacy and safety, and the experimental methodologies that were instrumental in its characterization.
A Historical Perspective: From Synthesis to Global Use
The journey of this compound began at Janssen Pharmaceutica in Beerse, Belgium, with its first synthesis in 1969 by Dr. Paul Janssen and his team.[1] The compound was initially identified by the research code R-18553.[1] The primary goal was to develop an opioid derivative with potent anti-diarrheal activity but without the undesirable central opioid effects such as euphoria, analgesia, and respiratory depression.
The first clinical reports on this compound emerged in 1973, and it was introduced for medical use in 1976.[1][2] In December 1976, it received approval from the U.S. Food and Drug Administration (FDA). Initially a prescription medication, its favorable safety profile eventually led to its availability as an over-the-counter (OTC) drug in many countries, solidifying its position as a first-line treatment for various forms of diarrhea.
Mechanism of Action: A Peripherally Restricted µ-Opioid Agonist
This compound's therapeutic effect is primarily mediated by its agonist activity at the µ-opioid receptors located in the myenteric plexus of the large intestine. Unlike other opioids, this compound's chemical structure hinders its passage across the blood-brain barrier at therapeutic doses, thus confining its action to the periphery.
Signaling Pathway
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR) of the Gi/o family, by this compound initiates a downstream signaling cascade:
-
G-protein Activation: this compound binding induces a conformational change in the µ-opioid receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
-
Reduced Neurotransmitter Release: The decrease in cAMP levels leads to a reduction in the release of excitatory neurotransmitters, most notably acetylcholine and prostaglandins, from the enteric neurons.
-
Physiological Consequences: The diminished release of these neurotransmitters results in:
-
Decreased Peristalsis: A reduction in the propulsive contractions of the intestinal smooth muscle.
-
Increased Intestinal Transit Time: The slowed movement of intestinal contents allows for greater absorption of water and electrolytes.
-
Increased Anal Sphincter Tone: This helps in reducing fecal incontinence and urgency.
-
The following diagram illustrates the signaling pathway of this compound at the enteric neuron:
Caption: this compound's signaling pathway in an enteric neuron.
Preclinical Evaluation: Establishing the Pharmacological Profile
The preclinical assessment of this compound was crucial in demonstrating its potent anti-diarrheal effects and its lack of central opioid activity. A variety of in vitro and in vivo models were employed.
In Vitro Studies
4.1.1. Receptor Binding Assays
These assays were fundamental in determining the affinity of this compound for opioid receptors.
-
Objective: To quantify the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes were prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the human µ, δ, or κ opioid receptor.
-
Competitive Binding: The membranes were incubated with a specific radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of unlabeled this compound.
-
Separation and Quantification: The bound and free radioligand were separated by rapid filtration, and the radioactivity of the filter-bound membranes was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow of a radioligand binding assay:
Caption: Workflow for a radioligand competition binding assay.
4.1.2. Functional Assays
-
[³⁵S]GTPγS Binding Assay: This assay measured the functional activation of G-proteins following receptor agonism. This compound was shown to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, confirming its agonist activity.
-
cAMP Accumulation Assay: This assay demonstrated the functional consequence of Gi/o protein activation. This compound was found to inhibit forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.
In Vivo Studies
4.2.1. Castor Oil-Induced Diarrhea Model in Rats
This was a key model for assessing the anti-diarrheal efficacy of this compound.
-
Objective: To evaluate the ability of this compound to inhibit diarrhea induced by castor oil.
-
Methodology:
-
Animal Model: Wistar rats were used.
-
Induction of Diarrhea: Diarrhea was induced by the oral administration of castor oil.
-
Treatment: this compound was administered orally prior to the castor oil challenge.
-
Parameters Measured: The primary endpoints were the onset of diarrhea, the number of diarrheic episodes, and the weight of the diarrheic feces over a specified time period.
-
4.2.2. Intestinal Transit Models
These models assessed the effect of this compound on gastrointestinal motility.
-
Objective: To measure the effect of this compound on the transit time of a non-absorbable marker through the gastrointestinal tract.
-
Methodology:
-
Animal Model: Mice or rats were used.
-
Marker Administration: A charcoal meal or other colored marker was administered orally.
-
Treatment: this compound was administered prior to the marker.
-
Measurement: After a set time, the animals were euthanized, and the distance traveled by the marker through the small intestine was measured as a percentage of the total length of the small intestine.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and early clinical studies of this compound.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| µ (mu) | 3 |
| δ (delta) | 48 |
| κ (kappa) | 1156 |
Table 2: In Vitro Functional Potency of this compound at the µ-Opioid Receptor
| Assay | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding | EC50 | 56 |
| cAMP Accumulation | IC50 | 25 |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Bioavailability | < 1% |
| Protein Binding | ~95% |
| Half-life | 7-19 hours |
| Metabolism | Extensive first-pass metabolism via CYP2C8 and CYP3A4 |
| Excretion | Primarily in feces |
Clinical Development: Confirmation of Efficacy and Safety
The clinical development of this compound involved numerous double-blind, placebo-controlled trials that confirmed its efficacy in treating various types of diarrhea.
Early Clinical Trials
Early trials focused on establishing the effective dose and demonstrating superiority over placebo in patients with acute and chronic diarrhea. These studies consistently showed that this compound significantly reduced stool frequency, improved stool consistency, and was well-tolerated.
Comparative Studies
Later studies compared this compound to other anti-diarrheal agents, such as diphenoxylate. These trials generally demonstrated that this compound had a more potent and longer-lasting effect at lower doses.
Conclusion
The discovery and development of this compound is a compelling example of rational drug design. By modifying the structure of an opioid molecule, scientists at Janssen Pharmaceutica successfully created a peripherally restricted µ-opioid receptor agonist with potent anti-diarrheal activity and a favorable safety profile. The comprehensive preclinical and clinical evaluation of this compound not only established its therapeutic utility but also deepened our understanding of the role of opioid receptors in the gastrointestinal tract. This compound remains an essential medicine and a testament to the power of targeted drug development.
References
Loperamide's Impact on Ion Channel Function In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide, a widely used over-the-counter antidiarrheal medication, primarily exerts its therapeutic effect through agonism of the μ-opioid receptors in the myenteric plexus, leading to decreased intestinal motility. However, a growing body of in vitro research has revealed that this compound also significantly interacts with a variety of ion channels, often at concentrations relevant to supratherapeutic use or overdose scenarios. These off-target effects, particularly on cardiac ion channels, are of significant interest in the fields of drug safety, toxicology, and pharmacology. This technical guide provides a comprehensive overview of the in vitro effects of this compound on various ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and other quantitative effects of this compound on various ion channels as determined by in vitro electrophysiological studies. These values can vary based on experimental conditions such as temperature, holding potential, and the specific expression system used.
Table 1: this compound's Effect on Cardiac Potassium Channels
| Ion Channel | Current | Cell Line | Temperature | Holding Potential (mV) | IC50 | Other Effects | Reference(s) |
| hERG (KCNH2) | IKr | HEK293 | 37°C | - | < 90 nM | Use- and voltage-dependent block.[1] | [1] |
| hERG (KCNH2) | IKr | HEK293 | Physiological Temperature | - | 33 nM | High-affinity inhibition.[2] | [2] |
| hERG (KCNH2) | IKr | HEK293 | Room Temperature | - | 89 nM | High-affinity inhibition.[2] | |
| hERG (KCNH2) | IKr | CHO | - | - | ~40 nM | Reduced steady and tail currents; shifted activation to more negative potentials. | |
| hERG (KCNH2) | IKr | HEK293 | - | - | 390 nM | - | |
| KCNQ1/KCNE1 (KvLQT1/minK) | IKs | - | - | - | Weakly active | 17% inhibition at 1 µM; 65% inhibition at 10 µM. |
Table 2: this compound's Effect on Cardiac Sodium Channels
| Ion Channel | Current | Cell Line | Temperature | Holding Potential (mV) | IC50 | Reference(s) |
| Nav1.5 | INa | HEK293 | - | -90 | 297 nM | |
| Nav1.5 | INa | HEK293 | - | -70 | 239 nM | |
| Nav1.5 | INa | - | - | - | 526 nM |
Table 3: this compound's Effect on Calcium Channels
| Ion Channel | Current | Cell Line/Tissue | IC50 | Other Effects | Reference(s) |
| Cav1.2 | ICa | - | 4.091 µM | - | |
| High-Voltage Activated (HVA) Ca2+ Channels | IBa | Cultured mouse hippocampal pyramidal neurons | 2.5 ± 0.4 µM | Broad-spectrum blocker. | |
| High-Voltage Activated (HVA) Ca2+ Channels | [Ca2+]i | Cultured rat hippocampal neurons | 0.9 ± 0.2 µM | Blocked rises in intracellular calcium. |
Table 4: this compound's Effect on Other Ion Channels
| Ion Channel | Cell Line/Tissue | IC50 | Other Effects | Reference(s) |
| BK (Large-conductance Ca2+-activated K+) | - | ~1 µM (for open channels) | State-dependent pore blocker. | |
| Intestinal Epithelial K+ Channels | HT-29/B6 colon epithelial cells | - | Inhibition of basolateral K+ conductance. | |
| GIRK (G protein-coupled inwardly-rectifying K+) | - | No quantitative data available | This compound's primary antidiarrheal effect is mediated by μ-opioid receptors which can couple to GIRK channels. | |
| TRP (Transient Receptor Potential) Channels | - | No quantitative data available | - |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Characterization
This protocol provides a generalized methodology for assessing the effect of this compound on voltage-gated ion channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).
a. Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
Transiently or stably transfect cells with the cDNA encoding the ion channel of interest. Co-transfection with auxiliary subunits (e.g., KCNE1 for KCNQ1) may be necessary. A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.
b. Solution Preparation:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. The composition may vary depending on the ion channel being studied.
-
Internal (Pipette) Solution (in mM): e.g., 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
c. Electrophysiological Recording:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single, transfected cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential (e.g., -80 mV).
-
Apply a series of voltage steps (voltage protocol) to elicit ionic currents through the channel of interest. The specific protocol will depend on the gating kinetics of the channel being studied.
-
After obtaining a stable baseline recording, perfuse the cell with external solution containing this compound at various concentrations.
-
Record the changes in current amplitude and kinetics in the presence of the drug.
d. Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the baseline (control) current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Ussing Chamber for Intestinal Ion Transport
This protocol outlines the methodology for studying the effects of this compound on ion transport across an intact intestinal epithelial layer.
a. Tissue Preparation:
-
Euthanize an animal (e.g., rabbit, mouse) and excise a segment of the intestine (e.g., ileum, colon).
-
Open the intestinal segment along the mesenteric border and rinse with ice-cold Ringer's solution.
-
Mount a section of the intestinal mucosa in the Ussing chamber, separating the mucosal and serosal sides.
b. Solution Preparation:
-
Ringer's Solution (in mM): e.g., 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, 10 glucose. Gassed with 95% O2/5% CO2 to maintain pH at 7.4.
-
This compound Solution: Add this compound to the serosal or mucosal bathing solution at the desired concentrations.
c. Ussing Chamber Measurement:
-
Fill both the mucosal and serosal reservoirs of the Ussing chamber with Ringer's solution and maintain at 37°C.
-
Measure the transepithelial potential difference (PD) and short-circuit current (Isc) using Ag/AgCl electrodes and a voltage clamp amplifier. The Isc represents the net movement of ions across the epithelium.
-
Allow the tissue to equilibrate and establish a stable baseline PD and Isc.
-
Add this compound to the serosal or mucosal bath and record the change in Isc.
-
Secretagogues (e.g., forskolin, carbachol) can be added to stimulate ion secretion and the inhibitory effect of this compound on this stimulated secretion can be measured.
d. Data Analysis:
-
Calculate the change in Isc (ΔIsc) following the addition of this compound.
-
Compare the ΔIsc at different this compound concentrations to determine a dose-response relationship.
Signaling Pathways and Experimental Workflows
This compound's μ-Opioid Receptor Signaling Pathway in Enteric Neurons
This compound's primary antidiarrheal effect is mediated through the activation of μ-opioid receptors on enteric neurons. This leads to a decrease in acetylcholine release and subsequent reduction in intestinal peristalsis.
Caption: this compound's μ-opioid receptor signaling cascade in enteric neurons.
Experimental Workflow for In Vitro Ion Channel Analysis
The following diagram illustrates a typical workflow for assessing the impact of a compound like this compound on ion channel function using patch-clamp electrophysiology.
References
- 1. Characterization of this compound-mediated block of hERG channels at physiological temperature and its proarrhythmia propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proarrhythmic mechanisms of the common anti-diarrheal medication this compound: revelations from the opioid abuse epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Loperamide in Human Plasma by HPLC-UV
Introduction
Loperamide is a synthetic, peripherally acting opioid receptor agonist used for the control of diarrhea. The quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for research and clinical applications.
Principle
This method involves the extraction of this compound from human plasma using a protein precipitation followed by liquid-liquid extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed at a wavelength of 226 nm.
Experimental Protocols
1. Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (drug-free)
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
A summary of the HPLC system and chromatographic conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector Wavelength | 226 nm[1] |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 to 10 µg/mL.
-
Plasma Calibration Standards: Spike 900 µL of drug-free human plasma with 100 µL of the appropriate working standard solution to yield final concentrations of 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 30, 300, and 800 ng/mL) in the same manner as the calibration standards, using a separate stock solution.
4. Sample Preparation Protocol
The sample preparation involves protein precipitation followed by liquid-liquid extraction.
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 500 µL of 10% trichloroacetic acid.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Add 100 µL of 1 M sodium hydroxide to neutralize the excess acid.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3][4][5]
1. Linearity
The linearity of the method was evaluated by analyzing the plasma calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area of this compound against its concentration.
| Parameter | Result |
| Concentration Range | 10 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
2. Accuracy and Precision
The intra-day and inter-day accuracy and precision were determined by analyzing the QC samples (low, medium, and high) on the same day (n=6) and on three different days (n=6), respectively.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 30 | < 5% | 95 - 105% | < 5% | 95 - 105% |
| Medium | 300 | < 5% | 95 - 105% | < 5% | 95 - 105% |
| High | 800 | < 5% | 95 - 105% | < 5% | 95 - 105% |
3. Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 30 | > 85% |
| Medium | 300 | > 85% |
| High | 800 | > 85% |
4. Specificity
The specificity of the method was assessed by analyzing blank plasma samples from six different sources to check for any interference from endogenous plasma components at the retention time of this compound. No significant interfering peaks were observed.
Visualizations
References
- 1. Development and validation of High-Performance Liquid Chromatographic Technique to Estimate Pure Form of this compound Hydrochloride | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 2. arcjournals.org [arcjournals.org]
- 3. arcjournals.org [arcjournals.org]
- 4. [PDF] Method Validation for Assay of this compound Hydrochloride by HPLC in this compound Hydrochloride Tablets | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Loperamide and Its Major Metabolite in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of loperamide and its primary metabolite, N-desmethyl this compound, in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and forensic analysis.
Introduction
This compound is a widely used over-the-counter antidiarrheal agent that acts on the μ-opioid receptors in the myenteric plexus of the large intestine. While generally considered safe at therapeutic doses, there is a growing concern over its abuse at supratherapeutic levels for its opioid-like euphoric effects.[1] this compound is extensively metabolized in the liver, primarily through N-demethylation, to its major inactive metabolite, N-desmethyl this compound.[2] Accurate and sensitive quantification of both the parent drug and its metabolite is crucial for clinical and forensic toxicology, as well as for pharmacokinetic and drug-drug interaction studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.
This application note provides a comprehensive protocol for the extraction and quantification of this compound and N-desmethyl this compound from human plasma.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol outlines a simple three-step solid-phase extraction method for the efficient recovery of this compound and N-desmethyl this compound from a plasma matrix.[3][4]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Methadone-d3 or Clonazepam)[5]
-
Acetate Buffer (pH 5.0)
-
Deionized Water
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Hexane
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
-
Ammonium Hydroxide (NH₄OH)
-
SPE Columns (e.g., UCT Clean Screen® XCEL I)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pretreatment: To 1 mL of plasma sample, add an appropriate amount of internal standard and 3 mL of acetate buffer (pH 5). Vortex for 30 seconds.
-
SPE Column Loading: Apply the pretreated sample directly to the SPE column without pre-conditioning. Allow the sample to flow through at a rate of 1-2 mL/minute.
-
Washing Steps:
-
Wash the column with 2 mL of deionized water.
-
Wash the column with 2 mL of 98:2 (v/v) MeOH:Glacial Acetic Acid.
-
Dry the column for 5 minutes under full vacuum.
-
Wash the column with 2 mL of hexane.
-
Dry the column for an additional 10 minutes under full vacuum.
-
-
Elution: Elute the analytes with 2 mL of 78:20:2 (v/v/v) DCM:IPA:NH₄OH at a rate of 1-2 mL/minute.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 50°C. Reconstitute the residue in a suitable volume of the mobile phase.
Liquid Chromatography (LC)
Instrumentation:
-
HPLC system (e.g., Thermo Scientific™ Dionex™ Ultimate™ 3000)
Parameters:
-
Column: UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm
-
Guard Column: UCT Selectra® C18, 10 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Deionized Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 50 °C
-
Gradient: A linear gradient can be optimized to ensure separation of the analytes from matrix components.
Mass Spectrometry (MS)
Instrumentation:
-
Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Vantage™)
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 450 °C
-
Ion Source Voltage: 4500 V
-
Dwell Time: 50 ms
Data Presentation
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Internal Standard | LOQ (in plasma) | Linearity Range |
| This compound | 477.3 | 266.3 / 210.2 | Methadone-d3 | 0.1 µg/kg (in whole blood) | 0.1 - 500 µg/kg |
| N-desmethyl this compound | 463.0 | 252.0 | Methadone-d3 | ~0.25 pmol/ml | 1.55 - 41.9 pmol/ml |
| Clonazepam (IS) | 316.0 | 270.0 | N/A | N/A | N/A |
| Methadone-d3 (IS) | 313.3 | 268.3 | N/A | N/A | N/A |
Visualizations
Caption: LC-MS/MS workflow for this compound and metabolite analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the simultaneous quantification of this compound and its primary metabolite, N-desmethyl this compound, in human plasma. The protocol is well-suited for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for this compound. The detailed experimental procedure and clear data presentation facilitate the implementation of this method in a laboratory setting.
References
- 1. weber.hu [weber.hu]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid chromatography-tandem mass spectrometry determination of this compound and its main metabolite desmethylthis compound in biological specimens and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Loperamide-Based Assay for Screening P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter protein encoded by the ABCB1 gene.[1] It is highly expressed in physiological barriers such as the intestinal epithelium, the blood-brain barrier (BBB), and kidney proximal tubules.[2][3] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of xenobiotics out of cells.[1][2] This mechanism plays a significant role in limiting the absorption and distribution of many therapeutic drugs, contributing to drug-drug interactions (DDIs) and multidrug resistance in cancer cells. Therefore, screening for P-gp inhibitors is a critical step in the drug discovery and development process to predict potential DDIs and improve drug efficacy.
Loperamide, a peripherally acting µ-opioid receptor agonist, is an excellent probe substrate for studying P-gp function. Under normal conditions, this compound's penetration into the central nervous system (CNS) is negligible because it is efficiently effluxed by P-gp at the BBB. However, when P-gp is inhibited, this compound can cross the BBB, leading to measurable central opioid effects. This distinct pharmacokinetic profile makes this compound a highly reliable tool for quantifying P-gp inhibition both in vitro and in vivo.
Principle of the Assay
The assay quantifies the inhibitory effect of a test compound on P-gp-mediated efflux of this compound. In an in vitro bidirectional transport assay using cell monolayers overexpressing P-gp (e.g., MDCK-MDR1 or Caco-2 cells), P-gp actively transports this compound from the basolateral (blood side) to the apical (intestinal lumen side) chamber. A potent P-gp inhibitor will block this efflux, resulting in a decreased basolateral-to-apical (B→A) transport and a reduced efflux ratio. The concentration-dependent inhibitory effect can be used to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Caption: P-gp actively pumps this compound out of the cell. An inhibitor blocks this efflux.
Protocol 1: In Vitro P-gp Inhibition Assay
This protocol details a bidirectional transport assay using MDR1-transfected Madin-Darby Canine Kidney (MDCK-MDR1) cells to determine the IC50 of a test compound.
Materials
-
MDCK-MDR1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound (probe substrate)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., Verapamil, Cyclosporine A)
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Experimental Workflow
Caption: Workflow for the in vitro this compound bidirectional transport assay.
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells in supplemented DMEM at 37°C in a 5% CO₂ incubator.
-
Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Allow cells to grow and differentiate for 4-5 days to form a confluent, polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. High TEER values are indicative of a tight monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. Low permeability of the marker confirms monolayer integrity.
-
-
Bidirectional Transport Assay:
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A→B) Transport:
-
To the apical (donor) chamber, add HBSS containing this compound (e.g., 5 µM) and the test inhibitor at a specific concentration.
-
To the basolateral (receiver) chamber, add fresh HBSS.
-
-
Basolateral to Apical (B→A) Transport:
-
To the basolateral (donor) chamber, add HBSS containing this compound and the test inhibitor.
-
To the apical (receiver) chamber, add fresh HBSS.
-
-
Prepare wells for a negative control (this compound only) and a positive control inhibitor (e.g., 100 µM Verapamil).
-
To determine the IC50, use a range of at least six concentrations of the test inhibitor.
-
Incubate the plates at 37°C with gentle shaking for 60-120 minutes.
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from both apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis
-
Calculate the Apparent Permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of this compound in the receiver chamber per time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
A substrate of P-gp will have an ER > 2. Inhibition of P-gp will cause the ER to decrease towards 1.
-
-
Calculate Percent Inhibition and IC50:
-
Calculate the % inhibition of the this compound efflux ratio at each inhibitor concentration relative to the vehicle control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example Transport Data for this compound (5 µM) with a Test Inhibitor
| Condition | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
|---|---|---|---|
| Vehicle Control | A → B | 1.5 | 12.0 |
| B → A | 18.0 | ||
| Test Inhibitor (10 µM) | A → B | 2.5 | 2.2 |
| B → A | 5.5 | ||
| Verapamil (100 µM) | A → B | 3.0 | 1.1 |
| | B → A | 3.3 | |
Table 2: Reference IC50 Values of Known P-gp Inhibitors using a this compound Assay
| Inhibitor | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclosporine A | MDCK-MDR1 | ~0.78 |
| Verapamil | Caco-2 | ~5-15 |
| Quinidine | MDCK-MDR1 | ~1-5 |
| Ketoconazole | Caco-2 | ~2-10 |
(Note: These are approximate values and can vary between labs and specific assay conditions.)
Protocol 2: In Vivo Assessment of P-gp Inhibition
This protocol provides a brief overview of an in vivo study to confirm P-gp inhibition at the blood-brain barrier.
Principle
Inhibition of P-gp at the BBB allows the peripherally-restricted this compound to enter the brain, where it can exert centrally-mediated opioid effects (e.g., analgesia). The extent of P-gp inhibition is quantified by measuring the increase in the brain-to-plasma concentration ratio (Kp) of this compound.
Caption: Logic of how a P-gp inhibitor increases this compound brain penetration.
Brief Methodology
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration:
-
Divide animals into a control (vehicle) group and a treatment group.
-
Administer the test P-gp inhibitor to the treatment group. The timing and route depend on the inhibitor's pharmacokinetics.
-
Administer this compound to all animals (e.g., via intravenous injection).
-
-
Sample Collection:
-
At a predetermined time point, collect blood and brain tissue.
-
Perfuse animals with saline to clear blood from the brain before collection.
-
-
Sample Analysis:
-
Homogenize brain tissue and prepare plasma from blood samples.
-
Quantify this compound concentrations in brain homogenate and plasma using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) for each group.
-
Determine the fold-increase in Kp in the treatment group compared to the control group as a measure of P-gp inhibition at the BBB.
-
Data Presentation
Table 3: Example In Vivo Data for this compound Brain Penetration
| Group | This compound Plasma Conc. (ng/mL) | This compound Brain Conc. (ng/g) | Kp (Brain/Plasma) | Fold-Increase in Kp |
|---|---|---|---|---|
| Control (Vehicle) | 150 | 15 | 0.10 | - |
| Test Inhibitor | 165 | 181.5 | 1.10 | 11.0 |
Conclusion
The this compound-based P-glycoprotein inhibition assay is a robust and reliable method for screening potential drug candidates. The in vitro bidirectional transport assay provides quantitative data (IC50) essential for predicting drug-drug interactions early in the development pipeline. The principles outlined here offer a validated framework for researchers to establish a sensitive and reproducible screening system to characterize the interaction of new molecular entities with P-gp.
References
Loperamide in the Study of Chemotherapy-Induced Diarrhea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced diarrhea (CID) is a prevalent and debilitating side effect of many cytotoxic agents, significantly impacting patient quality of life, treatment schedules, and overall outcomes. Loperamide, a synthetic, peripherally acting µ-opioid receptor agonist, is a cornerstone in the management of CID. Its primary mechanism of action involves binding to opioid receptors in the gut wall, which leads to a reduction in intestinal motility and an increase in fluid and electrolyte absorption.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical research models of CID, summarize key quantitative data, and illustrate the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-diarrheal effects by acting as an agonist at the µ-opioid receptors located on the neurons of the myenteric plexus in the intestinal wall.[1] This receptor activation initiates a cascade of intracellular events that collectively reduce gastrointestinal transit and secretion.
This compound Signaling Pathway in Enteric Neurons
The binding of this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), triggers the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[3][4] The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit is thought to modulate ion channel activity, specifically activating potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels. The cumulative effect of these actions is a decrease in the release of pro-secretory and pro-motility neurotransmitters, such as acetylcholine and prostaglandins, resulting in reduced peristalsis and increased fluid absorption.
This compound's mechanism of action in enteric neurons.
Data Presentation
The following tables summarize the clinical and preclinical dosages of this compound for the management and study of chemotherapy-induced diarrhea.
Table 1: Clinical Dosing Regimens for this compound in CID
| Chemotherapy Agent | This compound Dosing Regimen | Maximum Daily Dose | Citation(s) |
| General CID (uncomplicated) | 4 mg initially, then 2 mg every 4 hours or after each unformed stool. | 16 mg | |
| Irinotecan-Induced Diarrhea | High-Dose: 4 mg initially, then 2 mg every 2 hours. | 24 mg | |
| 5-Fluorouracil-Induced Diarrhea | 4 mg initially, then 4 mg every 8 hours. | 16 mg |
Table 2: Preclinical Dosing of this compound in Rodent Models of Diarrhea *
| Animal Model | This compound Dosage (Oral) | Efficacy Endpoint | Citation(s) |
| Castor Oil-Induced Diarrhea (Rat) | 0.15 mg/kg (ED50) | Inhibition of diarrhea | |
| Stress-Induced Diarrhea (Mouse) | 3-10 mg/kg | Inhibition of fecal output |
Experimental Protocols
The following are detailed protocols for inducing CID in rodent models and a general protocol for this compound administration. It is recommended to conduct pilot studies to determine the optimal this compound dose and timing for the specific chemotherapy agent and animal model used.
Protocol 1: Irinotecan-Induced Diarrhea in Rats
This protocol is adapted from a model designed to mimic irinotecan-induced severe diarrhea (IISD) in patients.
Materials:
-
Male F344 rats (8-10 weeks old)
-
Irinotecan hydrochloride
-
Sterile saline for injection
-
Intravenous (IV) infusion supplies
-
Animal housing with absorbent bedding
-
Balance for daily body weight measurement
-
Diarrhea scoring chart (see below)
Procedure:
-
Acclimatization: Acclimate rats for at least one week prior to the experiment with free access to food and water.
-
Irinotecan Administration:
-
Prepare a solution of irinotecan in sterile saline.
-
Administer irinotecan at a dose of 1150 mg/m² (equivalent to approximately 191.7 mg/kg for rats) via IV infusion daily for two consecutive days.
-
-
Monitoring:
-
Monitor the animals daily for the onset, severity, and duration of diarrhea.
-
Record daily body weight.
-
Score diarrhea severity using a standardized scale (e.g., 0 = normal feces; 1 = soft feces; 2 = watery feces).
-
-
This compound Treatment (Proposed Adaptation):
-
Based on general rodent models, a starting dose of 1-3 mg/kg of this compound administered orally can be investigated.
-
This compound administration can be initiated upon the onset of diarrhea and continued daily or twice daily throughout the monitoring period.
-
A vehicle control group (e.g., 0.5% methylcellulose) should be included.
-
Protocol 2: 5-Fluorouracil (5-FU)-Induced Diarrhea in Mice
This protocol is based on a model of 5-FU-induced intestinal mucositis and diarrhea.
Materials:
-
Male C57BL/6J mice (8-9 weeks old)
-
5-Fluorouracil
-
Sterile saline for injection
-
Intraperitoneal (IP) injection supplies
-
Animal housing with absorbent bedding
-
Balance for daily body weight measurement
-
Diarrhea scoring chart
Procedure:
-
Acclimatization: Acclimate mice for at least one week prior to the experiment.
-
5-FU Administration:
-
Prepare a solution of 5-FU in sterile saline.
-
Administer 5-FU at a dose of 50 mg/kg via IP injection daily for four consecutive days.
-
-
Monitoring:
-
Monitor the animals daily for diarrhea and record body weight.
-
Assess stool consistency and perianal soiling to score diarrhea severity.
-
-
This compound Treatment (Proposed Adaptation):
-
A starting oral dose of 3-10 mg/kg of this compound can be explored based on existing mouse models.
-
Treatment can commence with the first 5-FU injection or upon the first signs of diarrhea.
-
Include a vehicle-treated control group.
-
Experimental Workflow for a Preclinical this compound Study in CID
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical model of chemotherapy-induced diarrhea.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating matrix effects in LC-MS analysis of Loperamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Loperamide.
Troubleshooting Guide
Q1: I am observing low signal intensity for my this compound peak. What is the likely cause?
A2: Low signal intensity for this compound is a strong indicator of ion suppression, a common matrix effect in LC-MS analysis.[1][2] This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[1][2][3] Common sources of interference in biological samples include phospholipids, salts, and proteins. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q2: My analytical results for this compound are not reproducible across different sample preparations. Why is this happening?
A2: Inconsistent results often point to variable matrix effects between samples. While a stable isotope-labeled internal standard is designed to compensate for these effects, significant variations in the matrix composition can still lead to differential ion suppression. This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation process.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A standard method to identify ion suppression is through a post-column infusion experiment. In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer to create a stable baseline signal. A blank, extracted sample matrix is then injected. Any drop in the baseline signal indicates the elution of matrix components that are causing ion suppression. The retention time of this drop can be compared to the retention time of this compound to see if they overlap.
Frequently Asked Questions (FAQs)
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A4: Proper sample preparation is one of the most effective ways to minimize matrix effects. The choice of technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components like salts and phospholipids while concentrating the analyte. It is particularly useful for complex matrices like plasma and blood.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at removing salts and some polar interferences.
-
Protein Precipitation (PPT): This is a simpler and faster technique, often used for plasma or serum samples. While it effectively removes proteins, it may not adequately remove phospholipids, which are a major source of ion suppression.
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?
A5: A stable isotope-labeled internal standard, such as a deuterated analog of this compound, is highly recommended because it co-elutes with the analyte and experiences similar ionization suppression or enhancement. This allows for more accurate and precise quantification as the ratio of the analyte to the internal standard remains consistent even with some degree of matrix effect. While structurally similar compounds like methadone-d3 have been used, a SIL-IS is generally the preferred choice for mitigating matrix effects.
Q6: Can chromatographic conditions be optimized to mitigate matrix effects?
A6: Yes, optimizing the chromatographic separation is a key strategy. The goal is to separate the elution of this compound from the regions where significant ion suppression occurs. This can be achieved by adjusting the mobile phase composition, the gradient profile, or the type of analytical column to improve the resolution between this compound and interfering matrix components.
Q7: What are typical LC-MS/MS parameters for this compound analysis?
A7: The following table summarizes typical starting parameters for an LC-MS/MS method for this compound, collated from various validated methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.2 - 4 µg/mL | 0.2 - 100 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 0.2 ng/mL |
| Accuracy | 98% - 101% | Not specified |
| Precision | 1.03% | < 8.7% (plasma), < 11.4% (saliva) |
| Correlation Coefficient (r²) | > 0.999 | Not specified |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Blood
This protocol is adapted from a method for the extraction of this compound and its metabolite from blood.
-
Sample Pretreatment: To 1 mL of a blood sample, add 3 mL of Acetate Buffer (pH 5) and an appropriate amount of internal standard. Vortex for 30 seconds.
-
Sample Loading: Apply the pre-treated sample to an SPE cartridge (e.g., Clean Screen XCEL I) without preconditioning. Allow the sample to flow through at a rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 98:2 Methanol:Glacial Acetic Acid.
-
Dry the column for 5 minutes under full vacuum or pressure.
-
Wash with 2 mL of Hexane.
-
Dry the column for an additional 10 minutes.
-
-
Elution: Elute this compound with 2 mL of 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide. Collect the eluate at a rate of 1-2 mL/min.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at < 50°C. Reconstitute the residue in the initial mobile phase.
Protocol 2: Protein Precipitation for this compound from Plasma
This is a simple and rapid sample preparation method.
-
Sample Preparation: To 100 µL of the plasma sample, add 50 µL of an internal standard solution (e.g., 50 ng/mL methadone-d3 in acetonitrile).
-
Precipitation: Briefly vortex the sample.
-
Centrifugation: Centrifuge for 5 minutes at 20,000 x g.
-
Transfer: Carefully transfer 100 µL of the supernatant into a glass vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
Optimizing mobile phase composition for Loperamide HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of loperamide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A good starting point for this compound analysis on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. A common combination is a phosphate buffer with a pH around 3.0 and acetonitrile.[1][2] The ratio of the aqueous to the organic phase will determine the retention time of this compound.
Q2: Why is the pH of the mobile phase critical for this compound analysis?
The pH of the mobile phase is crucial because this compound is a basic compound.[3][4] At a pH below its pKa, this compound will be protonated (ionized), and at a pH above its pKa, it will be in its neutral form. Controlling the pH is necessary to achieve consistent retention times and good peak shapes.[3] For basic compounds like this compound, using a mobile phase with a low pH (e.g., pH 3.0) can help to ensure a consistent ionization state and minimize undesirable interactions with the stationary phase, leading to sharper peaks.
Q3: What are the common organic modifiers used in the mobile phase for this compound HPLC?
Acetonitrile and methanol are the most commonly used organic modifiers. Acetonitrile is often preferred as it can provide better peak shapes and lower backpressure. The choice between acetonitrile and methanol can affect the selectivity of the separation.
Q4: What detection wavelength is typically used for this compound?
This compound is commonly detected using a UV detector at wavelengths ranging from 210 nm to 230 nm. A wavelength of 220 nm or 226 nm is frequently reported.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound HPLC analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak.
-
Asymmetrical peaks, with a "front" extending from the front of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Silanol Interactions (Tailing) | This compound, as a basic compound, can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this: • Lower the mobile phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the this compound molecule and also suppress the ionization of silanol groups, reducing peak tailing. • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. • Use an end-capped column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups. |
| Column Overload (Fronting) | Injecting too concentrated a sample can lead to peak fronting. • Dilute the sample: Prepare a more dilute sample and re-inject. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can result in poor peak shape. • Adjust the pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of this compound. |
Issue 2: Unstable Retention Times
Symptoms:
-
The retention time of the this compound peak shifts between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. • Increase equilibration time: Flush the column with the mobile phase for a longer period (e.g., 10-15 column volumes) before starting the analysis. |
| Mobile Phase Composition Changes | The composition of the mobile phase may be changing over time due to evaporation of the organic solvent or precipitation of buffer salts. • Prepare fresh mobile phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. • Check for precipitation: Ensure that the buffer concentration is soluble in the mobile phase mixture. For instance, high concentrations of phosphate buffers can precipitate in high percentages of organic solvent. |
| Fluctuations in Column Temperature | Changes in the ambient temperature can affect retention times. • Use a column oven: Employ a column oven to maintain a constant and controlled temperature. |
| Unstable pH | If the mobile phase is not properly buffered, the pH can drift, leading to retention time shifts. • Use a suitable buffer: Select a buffer with a pKa close to the desired mobile phase pH and ensure its concentration is sufficient (typically 25-50 mM) to provide adequate buffering capacity. |
Issue 3: Poor Resolution
Symptoms:
-
The this compound peak is not well separated from other peaks (impurities or other components).
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The current mobile phase may not provide adequate selectivity for the separation. • Adjust the organic solvent ratio: Vary the percentage of the organic modifier (e.g., acetonitrile). Decreasing the organic content will generally increase retention and may improve resolution. • Change the organic modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity. • Modify the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds and improve resolution. |
| Inappropriate Column | The column may not be suitable for the separation. • Try a different stationary phase: Consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a different brand of C18 column, as these can offer different selectivities. |
| Gradient Elution | For complex samples with multiple components, isocratic elution may not be sufficient. • Develop a gradient method: A gradient elution, where the mobile phase composition is changed over time, can help to resolve closely eluting peaks. |
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of this compound.
Method 1: Isocratic RP-HPLC
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 40 mM Potassium Phosphate Monobasic (pH 3.0) and Acetonitrile (56:44 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: 214 nm
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
Method 2: Gradient RP-HPLC for Impurity Profiling
-
Column: C18 (100 mm x 4.6 mm, 3.0 µm)
-
Mobile Phase A: 0.05 M Tetrabutylammonium hydrogen phosphate buffer and Acetonitrile (80:20 v/v)
-
Mobile Phase B: 0.05 M Tetrabutylammonium hydrogen phosphate buffer and Acetonitrile (20:80 v/v)
-
Gradient Program:
-
0 min: 5% B
-
15 min: 70% B
-
17 min: 70% B
-
19 min: 5% B
-
24 min: 5% B
-
-
Flow Rate: 1.5 mL/min
-
Detection: 220 nm
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes different mobile phase compositions and their corresponding chromatographic conditions for this compound analysis.
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| C18 (150 x 4.6 mm, 5 µm) | 40 mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (56:44) | 0.7 | 214 | |
| C18 (100 x 4.6 mm, 3.0 µm) | Gradient of Tetrabutylammonium hydrogen phosphate buffer and Acetonitrile | 1.5 | 220 | |
| C18 (100 x 4.6 mm, 5 µm) | Acetonitrile : Buffer : 1M NaOH (390:610:0.5) | 1.5 | 224 | |
| C18 (150 x 4.6 mm, 3 µm) | Tetrabutylammonium hydrogen sulphate buffer : Acetonitrile (70:30) | 1.0 | 220 | |
| C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Water (55:45) with pH adjusted to 3.2 with orthophosphoric acid | 1.5 | 226 | |
| C18 (150 x 4.6 mm, 5 µm) | Phosphate buffer (pH 2.3) : Acetonitrile (70:30) | 1.0 | 230 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing this compound HPLC analysis.
Caption: Workflow for HPLC Method Development and Optimization for this compound.
Caption: Troubleshooting Logic for this compound Peak Tailing.
References
Validation & Comparative
A Cross-Species Comparative Guide to the Pharmacokinetic Profile of Loperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profile of Loperamide across multiple species, including humans, rats, mice, and dogs. The information presented is intended to support preclinical and clinical research by offering a consolidated view of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this peripherally acting µ-opioid receptor agonist.
Introduction to this compound
This compound is a synthetic phenylpiperidine derivative widely used for the symptomatic control of diarrhea.[1][2] It primarily acts as a µ-opioid receptor agonist in the myenteric plexus of the large intestine.[2][3] This action inhibits the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis, increasing intestinal transit time, and enhancing the absorption of water and electrolytes.[4]
A key feature of this compound's pharmacology at therapeutic doses is its potent antidiarrheal effect without significant central nervous system (CNS) opioid effects. This peripheral restriction is a direct consequence of its pharmacokinetic profile: it undergoes extensive first-pass metabolism and is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes it from the brain.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound across different species. These differences are critical for extrapolating preclinical data to human clinical scenarios.
| Parameter | Human | Rat | Mouse | Dog |
| Oral Bioavailability (%) | < 1% | ~70% absorbed, but low systemic availability | Low (not specified) | ~20% absorbed, low systemic availability |
| Tmax (hours) | 2.5 (liquid) - 5 (capsule) | ~4 | Not specified | Not specified |
| Elimination Half-life (t½) | 9.1 - 14.4 hours | ~4.1 hours | Not specified | 6 - 14 hours |
| Protein Binding (%) | ~95% | Not specified | Not specified | ~97% (to albumin) |
| Primary Metabolism | Oxidative N-demethylation via CYP3A4 & CYP2C8 | Oxidative N-demethylation (similar to humans) | Not specified | Oxidative N-demethylation & glucuronidation |
| Primary Excretion Route | Feces | Feces (95%), Urine (3.5%) | Not specified | Feces |
| Key Transporters | P-glycoprotein (P-gp) substrate | P-glycoprotein (P-gp) substrate | P-glycoprotein (P-gp) substrate | P-glycoprotein (P-gp) substrate |
| Oral LD50 | Not applicable | 185 mg/kg | 249 mg/kg | 40 mg/kg |
Metabolic Pathway of this compound
This compound is subject to extensive first-pass metabolism, primarily in the liver and gut wall. The main metabolic transformation is oxidative N-demethylation, which converts this compound into its principal, inactive metabolite, N-desmethyl-loperamide. This reaction is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C8. The resulting metabolites are then largely excreted into the bile, contributing to the drug's low systemic bioavailability.
Caption: Primary metabolic pathway of this compound via CYP-mediated N-demethylation.
Experimental Protocols
The characterization of this compound's pharmacokinetic profile relies on established in vivo and in vitro methodologies.
A. In Vivo Pharmacokinetic Studies
A typical preclinical in vivo study aims to determine key pharmacokinetic parameters following drug administration.
1. Animal Models: Commonly used models include Sprague-Dawley or Wistar rats, various mouse strains, and Beagle dogs. Special attention is given to dog breeds with a known MDR-1 (ABCB1) gene mutation, as the resulting non-functional P-glycoprotein makes them highly susceptible to this compound's CNS toxicity.
2. Drug Administration:
-
Oral (PO): this compound is administered as a solution or suspension via oral gavage to ensure precise dosing.
-
Intravenous (IV): To determine absolute bioavailability and clearance, this compound is administered into a cannulated vein, such as the femoral or jugular vein.
3. Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored, typically at -20°C or lower, until analysis.
-
Excreta: Urine and feces are collected over a defined period (e.g., 96 hours) to determine the routes and extent of excretion.
4. Bioanalytical Method:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the current gold standard for quantifying this compound and its metabolites in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation: Plasma samples typically undergo protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes and remove interfering substances.
B. In Vitro Metabolism Studies
These studies are crucial for identifying the enzymes responsible for this compound metabolism.
1. Test Systems:
-
Human Liver Microsomes (HLMs): These subcellular fractions contain a high concentration of CYP450 enzymes and are used to study the overall metabolic profile.
-
Recombinant cDNA-expressed P450s: Individual P450 enzymes are expressed in cell lines to confirm their specific contribution to a metabolic pathway.
2. Methodology: this compound is incubated with the test system (e.g., HLMs) and a cofactor-generating system (NADPH). The reaction is stopped, and the formation of the metabolite (N-desmethyl-loperamide) is quantified by LC-MS/MS. Chemical inhibition studies using known selective inhibitors for specific CYP enzymes (e.g., ketoconazole for CYP3A4) are also performed to confirm their roles.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound shows notable similarities across species, particularly its extensive first-pass metabolism and its role as a P-glycoprotein substrate. However, significant differences in bioavailability and elimination half-life exist, which are crucial considerations for dose selection and the interpretation of efficacy and toxicity studies in preclinical models. Understanding these species-specific variations is fundamental for the successful translation of non-clinical data to human drug development and regulatory assessment.
References
Differentiating the Peripheral and Central Effects of Loperamide Versus Morphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of loperamide and morphine, two potent µ-opioid receptor (MOR) agonists with starkly different clinical applications and physiological effects. While morphine is a cornerstone of analgesia, its utility is hampered by significant central nervous system (CNS) side effects. This compound, conversely, is primarily used for its peripherally-restricted gastrointestinal effects. Understanding the mechanisms that differentiate these two molecules is crucial for the development of safer, more targeted opioid therapeutics.
Core Pharmacological Distinction: Blood-Brain Barrier Permeability
The fundamental difference between this compound and morphine lies in their ability to access the CNS. Morphine readily crosses the blood-brain barrier (BBB) to exert its profound analgesic and euphoric effects, but also its dangerous side effects like respiratory depression.[1][2] this compound's access to the CNS is severely restricted at therapeutic doses.[3] This is because this compound is an avid substrate for P-glycoprotein (P-gp), an efflux transporter protein highly expressed at the BBB that actively pumps the drug out of the brain.[4][5] This peripheral restriction dictates this compound's primary use as an anti-diarrheal agent, acting on opioid receptors in the gut.
However, this P-gp-mediated barrier can be overcome. Co-administration with P-gp inhibitors, such as quinidine, can increase this compound's brain penetration, leading to centrally-mediated opioid effects like respiratory depression. Furthermore, abuse of extremely high doses of this compound (70-400 mg/day) can saturate the P-gp transporters, resulting in significant CNS and cardiac toxicity.
Receptor Binding and Signaling Pathway
Both this compound and morphine are potent agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Their binding affinities for the MOR are comparable.
Signaling Cascade: Activation of the MOR by either agonist initiates a canonical Gi/o protein signaling cascade.
-
G-Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G-protein.
-
Subunit Dissociation: The G-protein dissociates into Gαi/o-GTP and Gβγ subunits.
-
Downstream Effectors:
-
Gαi/o-GTP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunits directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
The cumulative effect is a hyperpolarization of the neuron and reduced neurotransmitter release, which underlies both the analgesic effects in the CNS and the anti-motility effects in the enteric nervous system.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing this compound and morphine.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Morphine | Reference(s) |
|---|---|---|---|
| Primary Site of Action | Peripheral (Gut) µ-opioid receptors | Central and Peripheral µ-opioid receptors | |
| CNS Penetration | Minimal; P-gp efflux substrate | Readily crosses the BBB | |
| Primary Clinical Use | Anti-diarrheal | Analgesic (severe pain) |
| Key Side Effects | Constipation (at therapeutic doses) | Constipation, sedation, respiratory depression, addiction | |
Table 2: Mu-Opioid Receptor Binding and Functional Activity
| Parameter | This compound | Morphine | Reference(s) |
|---|---|---|---|
| Binding Affinity (Ki, nM) at human µ-opioid receptor | 3 | ~1-10 | |
| G-Protein Activation ([³⁵S]GTPγS binding, EC₅₀, nM) | 56 | ~10-100 |
| cAMP Accumulation Inhibition (IC₅₀, nM) | 25 | Not specified | |
Comparison of Physiological Effects
Central Effects: Analgesia
Morphine is a powerful centrally-acting analgesic, a property assessed using thermal nociception assays like the hot plate test. In this test, the drug's ability to increase the latency of a pain response (e.g., paw licking, jumping) to a heated surface is measured. This compound, due to its exclusion from the CNS, shows no significant analgesic effect in the hot plate test at standard doses. However, when delivered directly to the brain or in formulations that bypass the BBB, it can produce analgesia, confirming its inherent opioid activity.
Peripheral Effects: Gastrointestinal Motility
Both drugs potently inhibit gastrointestinal motility by activating MORs in the myenteric plexus of the intestinal wall. This action decreases the tone of longitudinal and circular smooth muscles, inhibits peristalsis, and increases intestinal transit time. For this compound, this is its primary therapeutic effect. For morphine, this peripherally-mediated action results in the common and often dose-limiting side effect of opioid-induced constipation.
Experimental Protocols
Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of an unlabeled ligand (this compound or morphine) for the µ-opioid receptor.
-
Methodology:
-
Preparation: Cell membranes are prepared from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Incubation: A fixed concentration of a radiolabeled MOR antagonist (e.g., [³H]-naloxone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or morphine).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Hot Plate Test (Central Analgesia)
-
Objective: To assess the central analgesic efficacy of a compound by measuring the response latency to a thermal stimulus.
-
Methodology:
-
Apparatus: A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 55±1°C).
-
Acclimation: Animals (typically mice or rats) are acclimated to the testing room and apparatus.
-
Baseline Measurement: Each animal is placed on the hot plate, and the baseline latency to exhibit a pain response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Drug Administration: Animals are treated with the test compound (e.g., morphine) or vehicle via a specified route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the animals are placed back on the hot plate, and the response latency is measured again.
-
Analysis: An increase in the post-treatment latency compared to the baseline indicates an analgesic effect.
-
Isolated Guinea Pig Ileum Assay (Peripheral Motility)
-
Objective: To measure the inhibitory effect of a compound on smooth muscle contraction in an ex vivo model of the enteric nervous system.
-
Methodology:
-
Tissue Preparation: A segment of the ileum is excised from a humanely euthanized guinea pig and placed in oxygenated Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped and prepared.
-
Organ Bath Setup: The tissue strip is suspended in an organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂. One end is fixed, and the other is attached to an isometric force transducer. A resting tension is applied.
-
Stimulation: Contractions are induced by electrical field stimulation (EFS), which causes the release of excitatory neurotransmitters like acetylcholine from enteric neurons.
-
Drug Application: After recording stable, EFS-induced contractions, this compound or morphine is added to the organ bath in increasing concentrations.
-
Measurement: The amplitude of the twitch contractions is recorded. A reduction in the contraction amplitude indicates an inhibitory effect on neurotransmitter release.
-
Analysis: A concentration-response curve is generated to determine the IC₅₀ value, representing the concentration of the drug that causes a 50% inhibition of the electrically-induced contractions.
-
Conclusion
The distinct pharmacological profiles of this compound and morphine are almost entirely dictated by their differential ability to penetrate the blood-brain barrier. While both are potent µ-opioid receptor agonists sharing a common intracellular signaling pathway, morphine's central access makes it a potent analgesic plagued by CNS side effects. In contrast, this compound's peripheral restriction by the P-glycoprotein efflux pump makes it a highly effective and safe anti-diarrheal agent at therapeutic doses, devoid of central opioid effects. This clear demarcation provides a valuable paradigm for the development of peripherally-restricted analgesics that could offer pain relief without the liabilities of traditional opioids.
References
A Comparative Analysis of Loperamide and Codeine on Colonic Motility for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used opioid agonists, loperamide and codeine, on colonic motility. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of their mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
This compound and codeine are both effective agents for reducing colonic motility, primarily through their action on μ-opioid receptors in the enteric nervous system. However, their pharmacological profiles exhibit key differences. This compound, a peripherally acting synthetic opioid, demonstrates potent and selective inhibitory effects on the colon with minimal central nervous system penetration at therapeutic doses. Codeine, a naturally occurring opioid, is a prodrug that is metabolized to morphine to exert its effects. While effective in reducing intestinal transit, its utility is often accompanied by central nervous system side effects. This guide synthesizes available data to provide a direct comparison of their efficacy and mechanisms.
Mechanism of Action: A Tale of Two Opioids
Both this compound and codeine exert their primary effects on colonic motility by acting as agonists at μ-opioid receptors located in the myenteric plexus of the intestinal wall[[“]][2][3][4]. The myenteric plexus is a network of ganglia situated between the longitudinal and circular muscle layers of the gut, playing a crucial role in regulating peristalsis[5].
Activation of these μ-opioid receptors by either this compound or the active metabolites of codeine initiates a signaling cascade that leads to:
-
Inhibition of Acetylcholine Release: Acetylcholine is a primary excitatory neurotransmitter in the gut, promoting muscle contraction. Both drugs suppress its release from myenteric neurons, leading to reduced propulsive peristaltic contractions.
-
Decreased Neuronal Excitability: Activation of μ-opioid receptors leads to the inhibition of adenylate cyclase and modulation of ion channels, which suppresses overall enteric neuronal activity.
-
Increased Intestinal Transit Time: By reducing propulsive movements, both drugs prolong the time it takes for contents to move through the colon, allowing for greater absorption of water and electrolytes.
The key distinction lies in their systemic effects. This compound is specifically designed to have limited penetration across the blood-brain barrier, thus minimizing central opioid effects like analgesia and sedation at standard doses. In contrast, codeine readily crosses the blood-brain barrier after its conversion to morphine, leading to both central and peripheral effects.
Signaling Pathways
The following diagrams illustrate the signaling pathways for this compound and codeine at the enteric neuron.
Caption: this compound's signaling pathway in an enteric neuron.
Caption: Codeine's signaling pathway, including its metabolism to morphine.
Quantitative Data Presentation
The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Inhibition of Electrically Induced Contractions in Guinea Pig Ileum
| Compound | IC50 (M) | Relative Potency |
| This compound | 6.9 x 10⁻⁹ | ~10.9x Morphine |
| Morphine | 7.5 x 10⁻⁸ | - |
Data sourced from a study on the binding of this compound and morphine to opiate receptor sites and their effects on guinea-pig ileum contractions.
Table 2: Clinical Efficacy in Patients with Postvagotomy Diarrhea
| Drug | Dosage | Effect on Orocaecal Transit Time |
| This compound | 12-24 mg | Delayed |
| Codeine Phosphate | 60 mg | Significantly Delayed |
Data from a study comparing the effects of codeine and this compound on upper intestinal transit and absorption in normal subjects and patients with postvagotomy diarrhea. Note: This study focused on upper intestinal transit, and direct quantitative data for colonic transit was not provided.
Table 3: Effect of this compound on Colonic Motor Complexes (CMCs) in Isolated Mouse Colon
| Parameter | Control | This compound (100 nM) | % Change |
| CMC Frequency (min⁻¹) | 0.69 ± 0.04 | 0.36 ± 0.03 | ↓ 47.8% |
| CMC Velocity (mm s⁻¹) | 2.39 ± 0.27 | 1.28 ± 0.21 | ↓ 46.4% |
| CMC Propagation Extent (mm) | 38.60 ± 1.42 | 29.70 ± 0.84 | ↓ 23.1% |
| CMC Interval (s) | 67.12 ± 5.06 | 93.97 ± 8.36 | ↑ 40.0% |
Data from a study investigating the mechanisms of inhibition of colonic motility by this compound.
Experimental Protocols
Measurement of Colonic Motor Complexes (CMCs) in Isolated Mouse Colon
This protocol is adapted from studies investigating the effects of this compound on CMCs.
1. Tissue Preparation:
-
Male mice (e.g., C57BL/6) are humanely euthanized.
-
The entire colon is carefully dissected and placed in a dissecting dish containing Krebs solution.
-
The colon is flushed with Krebs solution to remove fecal content and then cannulated at both the oral and anal ends.
-
The prepared colon is transferred to an organ bath continuously perfused with carbogenated Krebs solution at 37°C.
2. Recording of CMCs:
-
High-resolution video imaging is used to monitor the diameter of the colonic wall.
-
A baseline recording of spontaneous CMCs is established.
-
This compound or codeine (or its active metabolite, morphine) is added to the superfusing solution at desired concentrations.
-
The effects on CMC frequency, propagation velocity, and amplitude are recorded and analyzed.
3. Data Analysis:
-
Spatiotemporal maps (D-maps) are generated from the video recordings to visualize and quantify CMCs.
-
Parameters such as CMC frequency, velocity, and extent of propagation are measured before and after drug administration.
In Vivo Measurement of Whole Gut Transit Time
This protocol is a standard method for assessing in vivo gut motility in mice.
Caption: A typical experimental workflow for in vivo gut transit time measurement.
1. Animal Preparation:
-
Mice are fasted for a period (e.g., 4-6 hours) with free access to water.
-
Animals are randomly assigned to treatment groups (vehicle control, this compound, codeine).
2. Drug Administration:
-
This compound, codeine, or the vehicle is administered via an appropriate route (e.g., oral gavage, subcutaneous injection) at a predetermined time before the marker administration.
3. Marker Administration:
-
A non-absorbable colored marker, such as 5% carmine red in 0.5% methylcellulose, is administered by oral gavage.
4. Observation and Data Collection:
-
Mice are individually housed in cages with white paper bedding for easy visualization of fecal pellets.
-
The time of the first appearance of a red-colored fecal pellet is recorded for each mouse. This represents the whole gut transit time.
5. Data Analysis:
-
The mean transit time for each treatment group is calculated and compared using appropriate statistical methods.
Conclusion
Both this compound and codeine effectively reduce colonic motility through their action as μ-opioid receptor agonists in the enteric nervous system. In vitro data suggests that this compound is a more potent inhibitor of intestinal contractions compared to morphine, the active metabolite of codeine. Clinical observations also indicate that while both are effective, this compound can achieve its effects at lower relative doses and with a more favorable side-effect profile due to its peripheral restriction. The experimental protocols provided herein offer robust methods for the continued investigation and comparison of these and other compounds targeting colonic motility. Further head-to-head studies focusing specifically on quantitative measures of colonic transit time would be beneficial to further delineate the comparative efficacy of these two agents.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by this compound [frontiersin.org]
Validating Loperamide's Peripheral Opioid Specificity with Naloxone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of loperamide's performance as a peripherally restricted µ-opioid receptor agonist, with its specificity validated through the use of the competitive antagonist, naloxone. Supporting experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
This compound, a synthetic phenylpiperidine derivative, is a potent µ-opioid receptor agonist widely utilized for its antidiarrheal effects.[1] Its clinical utility is predicated on its targeted action within the gastrointestinal tract, with a notable lack of central nervous system (CNS) effects at therapeutic doses.[1][2] This peripheral restriction is not an intrinsic property of its interaction with the opioid receptor but rather a consequence of its pharmacokinetic profile. This compound is subject to extensive first-pass metabolism and is a high-affinity substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the brain.[1]
The validation of this compound's peripheral opioid receptor-specific activity is crucially demonstrated by the antagonistic action of naloxone, a non-selective opioid receptor antagonist. Naloxone's ability to reverse the pharmacological effects of this compound confirms that these effects are mediated through opioid receptors.
Quantitative Analysis of this compound and Naloxone Interaction
The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the binding affinities and functional potencies of this compound and the antagonistic effect of naloxone.
| Compound | Receptor | Assay Type | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | µ-opioid | Radioligand Binding | Human cloned receptor | 3 | [3] |
| This compound | δ-opioid | Radioligand Binding | Human cloned receptor | 48 | |
| This compound | κ-opioid | Radioligand Binding | Human cloned receptor | 1156 | |
| This compound | Opiate Receptor | [3H]-Naloxone Competition | Guinea-pig brain homogenate | 7.20 | |
| This compound | Opiate Receptor | [3H]-Naloxone Competition | Guinea-pig myenteric plexus | 133 | |
| Naloxone | Opiate Receptor | [3H]-Naloxone Competition | Guinea-pig brain homogenate | 0.478 | |
| Naloxone | Opiate Receptor | [3H]-Naloxone Competition | Guinea-pig myenteric plexus | 1.27 |
Table 1: Receptor Binding Affinities (Ki) . This table illustrates this compound's high affinity and selectivity for the µ-opioid receptor compared to delta and kappa subtypes. It also shows the binding affinities of this compound and naloxone in different tissues.
| Compound | Assay Type | Cell Line | IC50 / EC50 (nM) | Effect | Reference |
| This compound | Forskolin-stimulated cAMP accumulation | CHO cells (human µ-opioid receptor) | IC50 = 25 | Inhibition of cAMP | |
| This compound | [35S]GTPγS binding | CHO cells (human µ-opioid receptor) | EC50 = 56 | Stimulation of GTPγS binding | |
| This compound | Inhibition of electrically induced contractions | Guinea-pig ileum longitudinal muscle | IC50 = 6.9 | Inhibition of contraction |
Table 2: In Vitro Functional Activity . This table presents data on this compound's functional agonism at the µ-opioid receptor, demonstrating its ability to initiate downstream signaling and produce a physiological effect in vitro.
| Study Type | Animal Model | This compound Effect | Naloxone Reversal | Key Findings | Reference |
| Gastrointestinal Motility | Human | Increased mouth-to-cecum transit time | Yes (oral naloxone) | This compound significantly delayed transit time, and this effect was antagonized by naloxone. | |
| Gastrointestinal Motility | Mouse | Inhibition of colonic motor complexes (CMCs) | Yes (1 µM naloxone) | This compound dose-dependently inhibited CMCs, and this effect was prevented by naloxone. | |
| Antihyperalgesia | Rat (thermal injury) | Dose-dependent antihyperalgesic effect | Yes (1 mg/kg IP naloxone) | Topically applied this compound produced a significant antihyperalgesic effect that was reversible with systemic naloxone. | |
| Antinociception | Rat (formalin test) | Antihyperalgesia | Yes (naloxone and naloxone methiodide) | Both peripherally and centrally administered this compound produced antihyperalgesia, which was antagonized by opioid antagonists. | |
| Antidiarrheal Activity | Rat (prostaglandin E2-induced diarrhea) | Complete prevention of diarrhea | Yes | Naloxone completely abolished the antidiarrheal activity of this compound. |
Table 3: In Vivo Naloxone Reversal of this compound's Effects . This table summarizes key in vivo experiments demonstrating that the physiological effects of this compound are reversed by naloxone, confirming their opioid receptor-mediated mechanism.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic discussed, the following diagrams are provided.
Caption: this compound's µ-opioid receptor signaling cascade.
Caption: Logical relationship of this compound and Naloxone activity.
Caption: Experimental workflow for validating peripheral opioid activity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and naloxone for opioid receptors.
Protocol:
-
Tissue/Cell Preparation: Homogenates of guinea-pig brain or myenteric plexus, or membranes from cells expressing cloned human opioid receptors are prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-naloxone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or naloxone).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Gastrointestinal Motility Assay (Lactulose Hydrogen Breath Test)
Objective: To evaluate the effect of this compound and its antagonism by naloxone on oro-cecal transit time in humans.
Protocol:
-
Subjects: Healthy human volunteers are recruited for the study.
-
Drug Administration: Subjects undergo tests on different occasions with the administration of a placebo, this compound (e.g., 12-16 mg, p.o.), naloxone (e.g., 40 µg/kg/h by a three-hour intravenous infusion or 16-32 mg p.o.), and this compound plus naloxone.
-
Lactulose Administration: A standard dose of lactulose is given orally.
-
Breath Sample Collection: Breath samples are collected at regular intervals.
-
Hydrogen Analysis: The concentration of hydrogen in the breath samples is measured. The time at which a significant and sustained rise in breath hydrogen occurs is taken as the oro-cecal transit time.
-
Data Analysis: Transit times under the different drug conditions are compared statistically.
In Vivo Antihyperalgesia Assay (Thermal Injury Model)
Objective: To assess the peripheral antihyperalgesic effect of this compound and its reversal by naloxone in a rat model of inflammatory pain.
Protocol:
-
Animal Model: Anesthetized rats are used.
-
Thermal Injury: A thermal injury is induced by placing the plantar surface of a hind paw on a hot plate (e.g., 52.0 ± 1°C) for a set duration (e.g., 45 seconds).
-
Drug Administration: this compound is prepared in a cream emulsion and applied topically to the injured paw. Naloxone (e.g., 1 mg/kg) is administered intraperitoneally.
-
Nociceptive Testing: Paw withdrawal latency to a radiant heat source is measured at different time points to determine the nociceptive threshold.
-
Data Analysis: Changes in paw withdrawal latency are compared between treatment groups to assess the antihyperalgesic effect and its reversal.
Conclusion
The data presented in this guide, derived from a range of in vitro and in vivo experiments, consistently demonstrates that this compound is a potent agonist at peripheral µ-opioid receptors. The consistent and effective reversal of this compound's pharmacological effects—including its impact on gastrointestinal motility and nociception—by the opioid antagonist naloxone provides robust validation of its opioid receptor-mediated mechanism of action. Furthermore, the lack of significant central effects at therapeutic doses, due to its pharmacokinetic properties, underscores its specificity for peripheral targets. This makes this compound a valuable tool for studying peripheral opioid receptor function and a clinically effective peripherally restricted therapeutic agent.
References
Loperamide's Gene Expression Signature: A Comparative Analysis with Classical Opioids
A detailed examination of the transcriptomic alterations induced by the peripherally restricted opioid, Loperamide, in contrast to centrally acting opioids like Morphine, Fentanyl, and Oxycodone, reveals distinct cellular responses and signaling pathway engagement. While direct comparative studies are limited, a synthesis of available data from various experimental systems provides valuable insights for researchers in pharmacology and drug development.
This guide offers a comparative analysis of the gene expression changes elicited by this compound and other commonly studied opioids. The data presented herein is compiled from multiple studies, and it is crucial to consider the different experimental contexts, including cell types, drug concentrations, and exposure durations, when interpreting the results.
Comparative Overview of Gene Expression Changes
This compound, a µ-opioid receptor agonist, is structurally similar to potent opioids but is specifically designed to limit its entry into the central nervous system, thereby primarily targeting peripheral opioid receptors in the gastrointestinal tract. This peripheral restriction underpins its primary use as an anti-diarrheal agent. However, at the cellular level, its interaction with opioid receptors can trigger a cascade of signaling events leading to alterations in gene expression. In contrast, classical opioids such as Morphine, Fentanyl, and Oxycodone readily cross the blood-brain barrier, exerting their principal effects on the central nervous system, leading to analgesia, euphoria, and a high potential for addiction. The differential access to central and peripheral compartments is a key determinant of their distinct pharmacological profiles and, consequently, their impact on the transcriptome.
The following tables summarize the observed gene expression changes induced by this compound and other opioids across various studies. It is important to note that the experimental systems are not uniform, which precludes a direct, one-to-one comparison.
This compound-Induced Gene Expression Changes
| Gene | Fold Change | Cell Type/Model | Experimental Conditions | Study Focus |
| ATF4 | Upregulated | Bladder Cancer Cells | This compound Treatment | Induction of Apoptosis |
| CHOP | Upregulated | Bladder Cancer Cells | This compound Treatment | Endoplasmic Reticulum Stress |
| Various Autophagy-related genes | Upregulated | Bladder Cancer Cells | This compound Treatment | Autophagy Induction |
Morphine-Induced Gene Expression Changes
| Gene | Fold Change (log2FC) | Cell Type/Model | Experimental Conditions | Reference Study |
| Fos | > 1.5 | Mouse Nucleus Accumbens | Acute Morphine (10 mg/kg) | [Schmidt et al., 2022] |
| Rgs9 | > 1.5 | Rat Nucleus Accumbens (D2R-expressing neurons) | Morphine Self-Administration (1.0 mg/kg/infusion) | [Schmidt et al., 2022] |
| Celf5 | > 1.5 | Rat Nucleus Accumbens (D2R-expressing neurons) | Morphine Self-Administration (1.0 mg/kg/infusion) | [Schmidt et al., 2022] |
| Oprm1 | > 1.5 | Rat Nucleus Accumbens | Morphine Self-Administration (1.0 mg/kg/infusion) | [Schmidt et al., 2022] |
| Pde10a | > 1.5 | Rat Nucleus Accumbens | Morphine Self-Administration (1.0 mg/kg/infusion) | [Schmidt et al., 2022] |
| MOP (OPRM1) | Decreased | SH-SY5Y Cells | 10 µM Morphine for 5h | [Caputi et al., 2013][1] |
| NOP (OPRL1) | Decreased | SH-SY5Y Cells | 10 µM Morphine for 5h | [Caputi et al., 2013][1] |
Fentanyl-Induced Gene Expression Changes
| Gene | Fold Change (log2FC) | Cell Type/Model | Experimental Conditions | Reference Study |
| MOP (OPRM1) | Increased | SH-SY5Y Cells | 0.1 and 1 µM Fentanyl for 5 and 72h | [Caputi et al., 2013][1] |
| Kdm6a | Downregulated | Mouse Ventral Tegmental Area | Fentanyl Self-Administration (1.5 µg/kg/infusion) | [Fox et al., 2023][2] |
| Clk1 | Downregulated | Mouse Ventral Tegmental Area | Fentanyl Self-Administration (1.5 µg/kg/infusion) | [Fox et al., 2023][2] |
| Neat1 | Downregulated | Mouse Ventral Tegmental Area | Fentanyl Self-Administration (1.5 µg/kg/infusion) | [Fox et al., 2023] |
Oxycodone-Induced Gene Expression Changes
| Gene | Fold Change (log2FC) | Cell Type/Model | Experimental Conditions | Reference Study |
| Fkbp5 | Upregulated | Rat Brain Tissue | Repeated Oxycodone Administration | [El-Haddad et al., 2012] |
| Per2 | Upregulated | Rat Brain Tissue | Repeated Oxycodone Administration | [El-Haddad et al., 2012] |
| Abcg2 | Upregulated | Rat Brain Tissue | Repeated Oxycodone Administration | [El-Haddad et al., 2012] |
| Itgal | Upregulated | Mouse Nucleus Accumbens & Caudate Putamen | Oxycodone Self-Administration (0.25 mg/kg/infusion) | [Enga et al., 2018] |
| Itgb2 | Upregulated | Mouse Nucleus Accumbens & Caudate Putamen | Oxycodone Self-Administration (0.25 mg/kg/infusion) | [Enga et al., 2018] |
Signaling Pathways and Gene Regulation
The differential gene expression profiles induced by these opioids are a consequence of the activation of distinct intracellular signaling cascades.
This compound has been shown to induce apoptosis and autophagy in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway. This pathway is a key regulator of cellular stress responses.
Classical opioids like morphine, on the other hand, are well-documented to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in neuronal plasticity and the regulation of immediate early genes like c-Fos. The activation of this pathway is implicated in the long-term adaptations associated with opioid tolerance and dependence.
Experimental Protocols
The methodologies employed in the cited studies are critical for understanding the context of the gene expression data. Below are generalized experimental workflows for transcriptomic analysis.
General Workflow for RNA Sequencing Analysis
A typical RNA sequencing (RNA-seq) workflow is employed to analyze the transcriptomic changes induced by opioid treatment.
Cell Culture and Treatment:
-
Cell Lines: SH-SY5Y (human neuroblastoma), bladder cancer cell lines (5637, T24), or other relevant cell types are cultured under standard conditions.
-
Treatment: Cells are exposed to varying concentrations of this compound, Morphine, Fentanyl, or Oxycodone for specific durations (e.g., 5 hours to 72 hours). Control groups are treated with vehicle.
Animal Models:
-
Species: Mice or rats are commonly used.
-
Administration: Opioids are administered via various routes (e.g., intraperitoneal, intravenous self-administration) at specified doses.
-
Tissue Collection: Brain regions of interest (e.g., nucleus accumbens, ventral tegmental area) or other tissues are dissected at specific time points after drug administration.
RNA Isolation and Sequencing:
-
Total RNA is extracted from cells or tissues using commercially available kits.
-
RNA quality and integrity are assessed (e.g., using an Agilent Bioanalyzer).
-
Ribosomal RNA (rRNA) is depleted, and the remaining RNA is used for library preparation.
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).
Data Analysis:
-
Raw sequencing reads are processed for quality control.
-
Reads are aligned to a reference genome.
-
Gene expression levels are quantified.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between treatment and control groups.
-
Pathway and Gene Ontology (GO) enrichment analyses are conducted to identify the biological processes and pathways affected by the differentially expressed genes.
Conclusion
The available evidence, though fragmented, points towards distinct mechanisms of action and resulting gene expression profiles for this compound compared to classical opioids. This compound's effects, at least in the context of cancer cell lines, appear to be mediated by cellular stress pathways involving ROS and JNK, leading to apoptosis and autophagy. In contrast, centrally acting opioids like morphine, fentanyl, and oxycodone induce widespread changes in gene expression in the brain, particularly in regions associated with reward and addiction, often through the MAPK signaling pathway. These transcriptomic changes are thought to underlie the long-term neuroadaptive changes associated with opioid use.
Further research employing direct, side-by-side transcriptomic comparisons of this compound and other opioids in relevant neuronal and intestinal models is warranted to provide a more definitive understanding of their differential effects on gene expression. Such studies would be invaluable for elucidating the molecular basis of their distinct pharmacological profiles and for the development of safer and more targeted therapeutics.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
